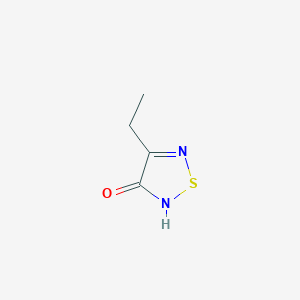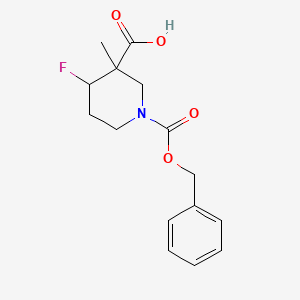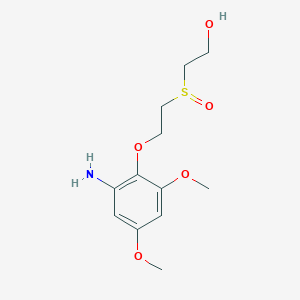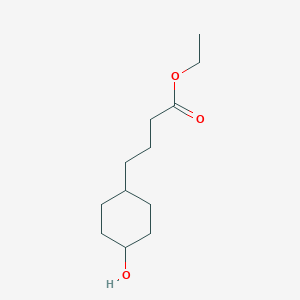
4-Ethyl-1,2,5-thiadiazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2,5-thiadiazol-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-thiadiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with carbon disulfide, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions: 4-Ethyl-1,2,5-thiadiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.
科学研究应用
4-Ethyl-1,2,5-thiadiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has shown potential for its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 4-Ethyl-1,2,5-thiadiazol-3-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its antimicrobial properties are attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell death.
相似化合物的比较
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural properties.
2,5-Dimethyl-1,3,4-thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
4-Phenyl-1,2,5-thiadiazol-3-one: Exhibits similar reactivity but with different substituent effects due to the phenyl group.
Uniqueness: 4-Ethyl-1,2,5-thiadiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an antimicrobial agent.
属性
分子式 |
C4H6N2OS |
|---|---|
分子量 |
130.17 g/mol |
IUPAC 名称 |
4-ethyl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-4(7)6-8-5-3/h2H2,1H3,(H,6,7) |
InChI 键 |
RPPQQUKGLMBRDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NSNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)


![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)


![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)


